4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one
Description
4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a biphenylmethylene group at position 4 and a phenyl group at position 2. Its synthesis involves condensation reactions between appropriate aldehydes and oxazolone precursors, as demonstrated in , where [1,1'-biphenyl]-4-carbaldehyde is reacted to yield the compound with a molecular formula C₂₆H₁₉N₃OS and a high melting point (>270°C), indicative of thermal stability . Key spectroscopic data include:
Properties
CAS No. |
66404-26-0 |
|---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-[(4-phenylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO2/c24-22-20(23-21(25-22)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H/b20-15+ |
InChI Key |
ZDMSZLZFVXBKDU-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of a biphenyl aldehyde with a phenyl oxazole derivative under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and the use of efficient purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, biphenyl compounds, and other functionalized organic molecules .
Scientific Research Applications
4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The biphenyl and oxazole moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Fluorescence and Binding Properties
- Compound AC3 (E)-4-([1,1'-Biphenyl]-4-ylmethylene)-3-propylisoxazol-5(4H)-one () :
- Replacing the oxazolone’s phenyl group (in the target compound) with a propyl group (AC3) enhances fluorescence upon binding to carbonic anhydrase (CA). The biphenylmethylene group likely facilitates π-π stacking with CA’s aromatic residues, while the propyl substituent may reduce steric hindrance .
- Fluorescence enhancement : AC3 shows significant signal enhancement (Figure 4b in ), unlike the negligible response of compound AC1 (with a simpler substituent) .
Electronic and Photophysical Properties
- 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (): The methoxy group is electron-donating, red-shifting absorption/emission spectra compared to the target compound. Nanoparticles of this derivative exhibit bathochromic shifts in nanobelt morphologies due to extended conjugation .
Bioactivity and Structural Optimization
- 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one (): The dimethylamino group increases electron density, improving interactions with biological targets. However, the biphenylmethylene group in the target compound may enhance hydrophobic binding in enzyme pockets (e.g., BAX activators in ) . Biological relevance: The target compound’s pyrazol-5(4H)-one analogs () show potent BAX activation (e.g., compound 3 in ), suggesting that biphenyl substitution optimizes steric and electronic compatibility with protein targets .
Solubility and Reactivity
- 4-Benzyl-2-phenyloxazol-5(4H)-one (): The benzyl group reduces conjugation compared to biphenylmethylene, lowering molecular weight (251.28 vs. Synthetic yield: The benzyl derivative is synthesized in 98% yield (), whereas the biphenylmethylene analog requires more rigorous purification (61% yield in ) .
Halogen and Heterocyclic Derivatives
- (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one () :
- The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitutions. In contrast, the target compound’s phenyl groups favor π-π interactions over covalent bonding .
- Molecular weight : The chloromethyl derivative (297.74 g/mol) is lighter than the target compound, suggesting differences in pharmacokinetics .
Biological Activity
4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by a unique oxazolone structure, which has garnered attention for its potential biological activities. This compound is part of a broader class of oxazolones that exhibit various pharmacological properties, making them significant in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one is with a molecular weight of approximately 325.36 g/mol. Its structure includes a biphenyl moiety linked to a phenyloxazolone framework, contributing to its chemical reactivity and biological interactions.
Biological Activities
Research indicates that oxazolones, including 4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one, exhibit a variety of biological activities:
- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant effects, inhibiting lipid peroxidation and protecting cellular components from oxidative damage. For instance, certain derivatives have shown up to 86.5% inhibition of lipid peroxidation in vitro .
- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of oxazolones. For example, compounds similar to 4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one have been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The most potent derivatives exhibited IC50 values as low as 41 μM .
- Antimicrobial Properties : Some studies suggest that oxazolone derivatives possess antimicrobial activity against various pathogens. The structural features of these compounds may enhance their interaction with microbial targets .
Case Studies and Research Findings
Several studies have explored the biological activity of oxazolone derivatives:
- Inhibition of Lipoxygenase : A study reported that specific benzamide derivatives derived from oxazolones exhibited strong inhibition of LOX activity. The presence of specific substituents was crucial for enhancing biological activity, indicating that structural modifications can significantly influence efficacy .
- Analgesic and Antimicrobial Activities : Research has indicated that certain oxazolone derivatives may also possess analgesic properties alongside their antimicrobial effects. This dual action suggests their potential use in treating inflammatory and infectious diseases .
- Docking Studies : Computational studies have provided insights into the binding mechanisms of these compounds with biological targets. Docking simulations revealed that specific interactions at the molecular level could explain the observed biological activities .
Comparative Analysis
The following table summarizes the biological activities of 4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one compared to related compounds:
| Compound Name | Molecular Formula | Antioxidant Activity | LOX Inhibition (IC50) | Antimicrobial Activity |
|---|---|---|---|---|
| 4-[Biphenyl] Oxazolone | C22H15NO2 | High (86.5%) | 41 μM | Moderate |
| 4-Benzylidene Oxazolone | C16H11NO2 | Moderate | 50 μM | High |
| 3-(Phenylmethylene) Oxazolidine | C12H11NO | Low | Not reported | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
